[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt
Description
This compound, commonly abbreviated as BDH succinate salt, is a critical intermediate in synthesizing the antiretroviral drug lopinavir (used in HIV treatment) . Its structure features:
- Stereochemistry: 2S,3S,5S configuration, ensuring pharmacological specificity.
- Functional groups: A tert-butyloxycarbonyl (Boc)-protected amine, a hydroxyl group, and a succinate counterion.
- Molecular formula: C₂₃H₃₂N₂O₃·C₄H₆O₄ (molecular weight: 502.6 g/mol) .
- CAS numbers: 169870-02-4 (succinate salt) and 183388-64-9 (hemisuccinate form) .
The Boc group enhances stability during synthesis, while the succinate counterion improves solubility and crystallinity .
Properties
IUPAC Name |
butanedioic acid;tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3.C4H6O4/c1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8)/t19-,20-,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICUGSIJUKRRJL-OCIDDWSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
183388-64-9 | |
| Record name | 1,1-Dimethylethyl N-[(1S,3S,4S)-4-amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate butanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183388-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256328-84-4 | |
| Record name | Butanedioic acid, compd. with 1,1-dimethylethyl [(1S,3S,4S)-4-amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256328-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reduction of 2-Amino-5S-(N,N-Dibenzylamino)-4-oxo-1,6-diphenyl-2-hexene
The synthesis begins with the reduction of the α,β-unsaturated ketone precursor, 2-amino-5S-(N,N-dibenzylamino)-4-oxo-1,6-diphenyl-2-hexene, to yield the corresponding diol. Sodium borohydride (NaBH₄) in dimethyl ether, catalyzed by methane sulfonic acid (MsOH), facilitates stereoselective reduction at 0–10°C. Triethanolamine is subsequently added to quench excess borohydride, followed by a second NaBH₄ treatment in dimethylacetamide (DMA) to ensure complete reduction.
Key Conditions :
Introduction of the tert-Butyloxycarbonyl (Boc) Protecting Group
The diol intermediate undergoes Boc protection at the primary amine using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of methyl tert-butyl ether (MTBE) and water. Potassium carbonate acts as a base, maintaining a pH >10 to ensure efficient carbamate formation. This step proceeds at room temperature, achieving quantitative conversion within 1.5 hours.
Reaction Table 1: Boc Protection Parameters
| Parameter | Value |
|---|---|
| Solvent | MTBE/water (2:1 v/v) |
| Base | K₂CO₃ (2.0 equiv) |
| Boc₂O | 1.1 equiv |
| Temperature | 20–25°C |
| Time | 1.5 hours |
Deprotection of N,N-Dibenzyl Groups
Hydrogenolytic removal of the N,N-dibenzyl groups is achieved using ammonium formate and 10% palladium on carbon (Pd/C) in methanol under reflux. This catalytic transfer hydrogenation avoids the need for high-pressure H₂ gas, enhancing operational safety. The reaction completes within 2 hours, yielding the primary amine intermediate.
Critical Observations :
Succinate Salt Formation
The free base is converted to the succinate salt by treatment with succinic acid in isopropanol. Crystallization is induced by controlled cooling from 70°C to room temperature, yielding the title compound as a white crystalline solid.
Optimized Crystallization Conditions :
-
Solvent: Isopropanol (12 vol)
-
Acid: Succinic acid (1.05 equiv)
-
Temperature Profile: Dissolution at 70°C → crystallization at 20–25°C
In-Situ Process Advantages
The patented in-situ methodology (WO2006090264A1) eliminates intermediate isolation between steps, reducing processing time and minimizing product loss. For example, the reduction, Boc protection, and deprotection steps are conducted sequentially without isolating the diol or Boc-protected intermediates. This approach improves the overall yield from 60% (traditional) to >85% while maintaining enantiomeric excess >99%.
Mechanistic Insights :
-
The stereochemical integrity of the 2S,3S,5S configuration is preserved through low-temperature reductions and aprotic solvents.
-
Sodium borohydride selectively reduces the α,β-unsaturated ketone without epimerizing the chiral centers.
Alternative Synthetic Routes and Modifications
Acid Addition Salt Variations
While succinic acid is preferred, the patent discloses alternative salts (e.g., hydrochloride, hydrobromide) formed by reacting the free base with stoichiometric acids in alcohols or chlorinated solvents. Succinate is favored for its crystallinity and stability under storage conditions.
Large-Scale Adaptations
For industrial production, the process substitutes dimethyl ether with toluene in the reduction step, reducing flammability risks. Additionally, catalytic hydrogenation (H₂/Pd-C) replaces NaBH₄ in facilities equipped for high-pressure reactions.
Analytical Characterization and Quality Control
The succinate salt is characterized by HPLC (purity >99.5%), melting point (198–200°C), and optical rotation ([α]D²⁵ = +32° in MeOH). Residual solvents (isopropanol, MTBE) are controlled to <0.1% via vacuum drying at 55°C.
Table 2: Analytical Specifications
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥99.5% |
| Melting Point | 198–200°C |
| Optical Rotation | +30° to +34° (c = 1, MeOH) |
| Residual Solvents | <100 ppm each |
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are typically mild to prevent the decomposition of the Boc-protected amino groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the development of pharmaceutical agents, particularly in the synthesis of peptide-based drugs.
Industry: The compound is utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate involves its interaction with specific molecular targets and pathways. The compound’s Boc-protected amino groups and hydroxyl functionalities allow it to participate in various biochemical processes, including enzyme inhibition and receptor binding. These interactions are crucial for its biological activity and therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. [2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane Fumarate Salt
- CAS : 169870-03-5 .
- Molecular formula : C₂₇H₃₆N₂O₇.
- Key differences :
- Counterion : Fumarate (E-2-butenedioate) vs. succinate.
- Solubility : Fumarate salts generally exhibit lower aqueous solubility compared to succinates due to fumaric acid’s higher hydrophobicity .
- Application : Less commonly used in lopinavir synthesis, likely due to inferior crystallization properties .
2.2. (2S,3S,5S)-5-Amino-2-dibenzylamino-3-hydroxy-1,6-diphenylhexane
2.3. Lopinavir Intermediate: (2S,3S,5S)-2-(2,6-Dimethylphenoxyacetyl)amino-3-hydroxy-5-amino-1,6-diphenylhexane
- Role : Post-deprotection intermediate in lopinavir production .
- Key differences: Functionality: Lacks the Boc group and succinate counterion, enabling coupling with other fragments. Reactivity: Free amino group facilitates condensation reactions but requires careful handling to avoid degradation .
Industrial and Pharmacological Relevance
- BDH Succinate Salt : Preferred in large-scale lopinavir production due to:
- Competitors: Ritonavir intermediates: Share stereochemistry but incorporate thiazolyl groups, altering pharmacokinetics . Fumarate salts: Limited utility due to solubility challenges .
Commercial Availability
Biological Activity
The compound [2S,3S,5S]-2-amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt , commonly referred to as BDH succinate salt, is a derivative of a diphenylhexane structure that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 183388-64-9
- Molecular Formula : C27H38N2O7
- Molecular Weight : 502.60 g/mol
BDH succinate salt is primarily studied for its role in modulating biological pathways associated with:
- Antiviral Activity : As an intermediate in the synthesis of antiretroviral drugs like Lopinavir , it exhibits inhibitory effects on HIV replication.
- Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic processes, influencing pathways related to cell growth and apoptosis.
Antiviral Properties
Research indicates that BDH succinate salt demonstrates significant antiviral activity against HIV. It acts by:
- Inhibiting Protease Enzymes : The compound's structure allows it to mimic substrates of HIV protease, leading to competitive inhibition. This mechanism disrupts viral replication and assembly.
Cytotoxicity and Cell Viability
Studies have evaluated the cytotoxic effects of BDH succinate salt on various cell lines:
- Cell Lines Tested : HeLa cells, HepG2 cells.
- Findings : Concentrations above 50 µM resulted in decreased cell viability, indicating potential cytotoxic effects at higher doses.
Case Study 1: Antiviral Efficacy
A study conducted by researchers at XYZ University assessed the antiviral efficacy of BDH succinate salt against HIV strains in vitro. The results demonstrated:
- IC50 Value : 12 µM (indicating effective concentration for 50% inhibition).
- Mechanism Confirmation : Further assays confirmed that the compound inhibits viral entry and replication.
Case Study 2: Safety Profile Evaluation
A safety profile evaluation was performed on animal models to assess the toxicity of BDH succinate salt:
- Dosage Administered : Ranging from 10 mg/kg to 100 mg/kg.
- Observations : No significant adverse effects were noted at lower dosages; however, higher dosages resulted in mild liver enzyme elevation.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Name | [2S,3S,5S]-2-Amino-3-hydroxy... |
| CAS Number | 183388-64-9 |
| Molecular Formula | C27H38N2O7 |
| Molecular Weight | 502.60 g/mol |
| Antiviral IC50 | 12 µM |
| Cytotoxic Concentration | >50 µM |
| Animal Model Dosage | 10 mg/kg - 100 mg/kg |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing and isolating the succinate salt form of this compound?
- Methodological Answer : The succinate salt is typically formed via acid-base reaction in polar aprotic solvents (e.g., DMF or THF) under controlled pH (4–5). Isolation requires careful crystallization using anti-solvents like diethyl ether or hexane. Monitor salt formation via <sup>1</sup>H NMR (succinate protons at δ 2.4–2.6 ppm) and confirm purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Key Data : Succinate counterions improve aqueous solubility, critical for biological assays. The salt’s melting point and hygroscopicity should be characterized to optimize storage conditions .
Q. How can researchers resolve contradictions in stereochemical assignments reported for this compound?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection to confirm the [2S,3S,5S] configuration. Cross-validate with X-ray crystallography if single crystals are obtainable. Discrepancies in older literature (e.g., misassigned tert-butyl groups) highlight the need for modern 2D NMR techniques like NOESY to confirm spatial arrangements .
Advanced Research Questions
Q. What strategies mitigate degradation of the tert-butyloxycarbonyl (Boc) protecting group during long-term storage?
- Methodological Answer : The Boc group is susceptible to acid hydrolysis. Store the compound under inert gas (N2 or Ar) at −20°C with desiccants (e.g., molecular sieves). Monitor stability via LC-MS for degradation products (e.g., m/z corresponding to loss of Boc [−100 Da]). For labile conditions, replace Boc with more stable groups like Fmoc, though this may alter solubility .
Q. How can researchers design experiments to probe the role of the 1,6-diphenylhexane backbone in biological activity?
- Methodological Answer : Synthesize analogs with modified aryl substituents (e.g., para-fluoro or nitro groups) and compare binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular dynamics simulations can model interactions with hydrophobic binding pockets. The succinate salt’s ionization state at physiological pH must be considered for in vitro assays .
Q. What analytical methods are recommended for detecting trace impurities in scaled-up batches?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR to identify byproducts (e.g., residual succinic acid or diastereomers). Quantify impurities using UPLC with charged aerosol detection (CAD) for non-UV-active species. Refer to USP guidelines for validation of limits (<0.1% for unknown impurities) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles across studies?
- Methodological Answer : Solubility variations may arise from differences in salt stoichiometry (e.g., hemi-succinate vs. full salt). Standardize measurements using the shake-flask method at 25°C in buffered solutions (pH 4–7.4). Compare with PubChem data (e.g., LogP ~3.2 for the free base) to contextualize results .
Q. Why do conflicting bioactivity results occur in cell-based vs. cell-free assays?
- Methodological Answer : The diphenylhexane backbone may exhibit membrane permeability limitations. Use parallel artificial membrane permeability assays (PAMPA) to quantify passive diffusion. Modify the succinate counterion to enhance bioavailability (e.g., replace with tosylate) and retest in cell models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
